2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]
Overview
Description
2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is a complex organic compound with the molecular formula C31H20BrN and a molecular weight of 486.41 g/mol This compound is characterized by its spiro structure, which involves a unique arrangement where two rings are connected through a single atom, creating a three-dimensional configuration
Mechanism of Action
Target of Action
It’s known that similar spiro compounds are often used in the fabrication of organic light-emitting diodes (oleds), suggesting that their targets could be the light-emitting molecules in these devices .
Mode of Action
The compound interacts with its targets by serving as a host material for red, green, and blue phosphors in OLEDs .
Result of Action
In the context of oleds, the compound contributes to the efficient emission of light in red, green, and blue colors .
Action Environment
The action, efficacy, and stability of 2’-bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can be influenced by various environmental factors. For instance, the performance of OLEDs can be affected by temperature, humidity, and the presence of oxygen .
Biochemical Analysis
Biochemical Properties
2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, 2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can form complexes with proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of 2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, 2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can affect gene expression by binding to transcription factors or DNA, thereby regulating the transcription of specific genes. These cellular effects highlight the compound’s potential in therapeutic interventions .
Molecular Mechanism
The molecular mechanism of action of 2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and receptors, influencing their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, 2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can modulate gene expression by interacting with transcription factors or DNA, leading to changes in the transcriptional activity of target genes. These molecular interactions are critical for understanding the compound’s biochemical and pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that 2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of 2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or gene expression without causing significant toxicity. At higher doses, 2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can induce toxic effects, including cellular damage and organ toxicity. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities. Additionally, 2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its physicochemical properties. Once inside the cell, 2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles by post-translational modifications or targeting signals. For example, 2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] typically involves multi-step organic reactions. One common method includes the bromination of 10-phenyl-10H-spiro[acridine-9,9’-fluorene] using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for 2’-bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be performed to remove the bromine atom or to modify other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or alcohol derivative .
Scientific Research Applications
2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
10-Phenyl-10H-spiro[acridine-9,9’-fluorene]: Lacks the bromine atom, resulting in different reactivity and applications.
2’-Chloro-10-phenyl-10H-spiro[acridine-9,9’-fluorene]: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
10-Phenyl-10H-spiro[acridine-9,9’-fluorene]-2’,4’,7’-tricarbonitrile: Contains additional cyano groups, which significantly alter its electronic properties and applications.
Uniqueness
2’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific chemical modifications. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2'-bromo-10-phenylspiro[acridine-9,9'-fluorene] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20BrN/c32-21-18-19-24-23-12-4-5-13-25(23)31(28(24)20-21)26-14-6-8-16-29(26)33(22-10-2-1-3-11-22)30-17-9-7-15-27(30)31/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRPZFMLHKXSKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C5C6=C4C=C(C=C6)Br)C7=CC=CC=C72 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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